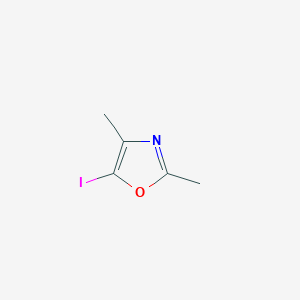

5-Iodo-2,4-dimethyl-oxazole

Beschreibung

Eigenschaften

Molekularformel |

C5H6INO |

|---|---|

Molekulargewicht |

223.01 g/mol |

IUPAC-Name |

5-iodo-2,4-dimethyl-1,3-oxazole |

InChI |

InChI=1S/C5H6INO/c1-3-5(6)8-4(2)7-3/h1-2H3 |

InChI-Schlüssel |

JGYGEVBWJIMQHY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC(=N1)C)I |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that oxazole derivatives, including 5-iodo-2,4-dimethyl-oxazole, exhibit notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/ml) | Activity Against |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These findings suggest that this compound possesses moderate antibacterial activity, making it a candidate for further optimization in drug development .

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vitro. Studies show that it can inhibit pro-inflammatory cytokines and enzymes like COX-2, indicating its potential use in treating inflammatory diseases .

1.3 Anticancer Activity

Recent investigations highlight the anticancer properties of oxazole derivatives. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines. In a study assessing cytotoxic effects on MCF-7 breast cancer cells, this compound significantly decreased cell viability at micromolar concentrations .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The presence of the iodine atom enhances the compound's biological activity by increasing lipophilicity and altering electronic properties .

Table: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization with aromatic aldehydes | Involves condensation with α-amino acids or nitrogen compounds | Varies |

| Microwave-assisted synthesis | Utilizes microwave irradiation for efficiency | Up to 90 |

| Green synthesis approaches | Eco-friendly methods focusing on reducing environmental impact | High |

These synthetic routes not only facilitate the production of this compound but also allow for modifications that could enhance its therapeutic properties .

Interaction Studies

Preliminary interaction studies suggest that this compound may interact with various biological targets such as enzymes or receptors involved in disease pathways. These studies are crucial for evaluating the compound's viability as a therapeutic agent .

Case Studies

Several case studies have documented the biological activities of oxazole derivatives:

Case Study 1: Antibacterial Efficacy

A study evaluated multiple oxazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects of this compound on Staphylococcus aureus and Escherichia coli, underscoring its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of oxazoles indicated that derivatives like this compound could significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Case Study 3: Anticancer Activity

In a study assessing the cytotoxic effects of various oxazoles on cancer cell lines (e.g., MCF-7), this compound was found to decrease cell viability significantly at micromolar concentrations, highlighting its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Properties of 5-Iodo-2,4-dimethyl-oxazole and Analogues

Key Comparisons :

- Reactivity: The iodine atom in this compound facilitates cross-coupling reactions (e.g., Sonogashira), unlike 5-Ethoxy-2,4-dimethyl-1,3-oxazole, where the ethoxy group is less reactive . 2-(4-Iodo-phenyl)-oxazole’s extended conjugation (phenyl group) enhances its utility in materials science compared to the simpler methyl-substituted oxazole .

Electronic Effects :

Biological Activity :

Physicochemical Properties

- Boiling Points/Solubility :

- Ethyl 5-iodo-2,4-dimethoxybenzoate (C₁₁H₁₃IO₄) has a predicted boiling point of 389.9°C and density of 1.571 g/cm³, highlighting the impact of ester and methoxy groups on thermal stability .

- Methyl groups in this compound likely reduce polarity compared to methoxy-substituted analogues, affecting chromatographic behavior .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Iodo-2,4-dimethyl-oxazole, and how can regioselectivity be ensured during iodination?

- Methodology : The synthesis of iodinated oxazoles often involves halogenation using iodine sources like N-iodosuccinimide (NIS) under controlled conditions. For example, heterocyclic iodination can be achieved via electrophilic substitution, where directing groups (e.g., methyl substituents) influence regioselectivity . Optimization may include solvent selection (e.g., DMF or DCM), temperature control (0–25°C), and catalytic acids (e.g., H2SO4). Post-synthesis purification via column chromatography or recrystallization (using ethanol-water mixtures) ensures product purity, as demonstrated in analogous oxazole syntheses .

Q. How should solubility and stability data inform experimental design for this compound?

- Methodology : Solubility profiling in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) is critical for reaction setup. Stability studies under varying pH (e.g., pH 7.4 buffers) and temperatures (e.g., 4°C vs. room temperature) can guide storage conditions. For instance, related iodinated heterocycles like 5-Iodo-2'-deoxyuridine show pH-dependent stability, requiring inert atmospheres to prevent dehalogenation . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm iodination (e.g., deshielding of adjacent protons).

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., ¹²⁷I signature).

- IR Spectroscopy : Confirms functional groups (e.g., C-I stretch at ~500 cm⁻¹).

- X-ray Crystallography : Resolves crystal structure and halogen bonding interactions, if applicable .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and biological targets of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) against targets like thymidine kinase (associated with antiviral activity) can rationalize bioactivity, as seen in structurally related 5-iodo-nucleosides .

Q. What strategies resolve contradictions in reported antimicrobial MIC values for oxazole derivatives?

- Methodology : Discrepancies in MIC data may arise from strain variability, assay conditions (e.g., broth microdilution vs. agar diffusion), or compound purity. Standardized protocols (CLSI guidelines) and internal controls (e.g., ciprofloxacin for bacteria) improve reproducibility. For example, antimicrobial testing of fluorinated isoxazoles highlights the need for consistent inoculum sizes and incubation times .

Q. How does the electronic nature of the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The C-I bond in this compound can participate in Suzuki-Miyaura or Ullmann couplings. Kinetic studies comparing Br/I derivatives reveal iodine’s superior leaving-group ability due to lower bond dissociation energy. Catalyst systems (e.g., Pd(PPh₃)₄, CuI) and solvent polarity (e.g., toluene vs. DMF) significantly impact yields, as shown in analogous oxazole couplings .

Q. What in vitro models are appropriate for evaluating the antiviral potential of this compound?

- Methodology : Cell-based assays using viral strains (e.g., herpes simplex virus, HSV-1) in CRFK or Vero cells quantify viral replication via plaque reduction or qPCR. Cytotoxicity assays (MTT or resazurin) ensure selectivity. Comparative studies with 5-Iodo-2'-deoxyuridine (IDU), a known antiviral agent, provide mechanistic insights, such as thymidine kinase inhibition .

Methodological Notes

- Synthesis : Prioritize inert conditions (argon/nitrogen) to prevent iodine loss.

- Bioactivity Testing : Include positive controls (e.g., IDU for antivirals) and validate assays in triplicate.

- Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance of biological results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.